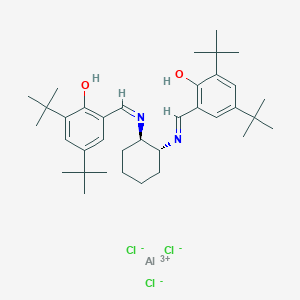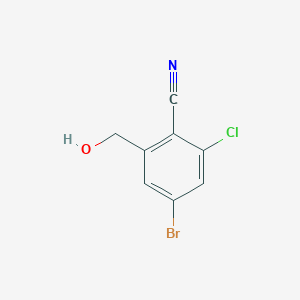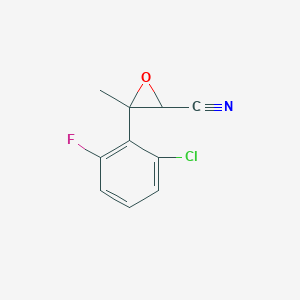![molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6](/img/structure/B13150711.png)
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is a chemical compound that features a benzyl group substituted with a trimethoxysilyl group and a diethylcarbamodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
化学反応の分析
Types of Reactions
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzyl derivatives.
科学的研究の応用
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
作用機序
The mechanism of action of 4-(Trimethoxysilyl)benzyl diethylcarbamodithioate involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong covalent bonds with silicon-containing substrates, while the diethylcarbamodithioate group can interact with metal ions and other electrophiles. These interactions enable the compound to exert its effects in various chemical and biological systems .
類似化合物との比較
Similar Compounds
Benzyl diethylcarbamodithioate: Lacks the trimethoxysilyl group but shares the diethylcarbamodithioate functionality.
4-(Trimethoxysilyl)benzyl chloride: Contains the trimethoxysilyl group but lacks the diethylcarbamodithioate functionality.
Uniqueness
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is unique due to the presence of both the trimethoxysilyl and diethylcarbamodithioate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
258352-22-6 |
|---|---|
分子式 |
C15H25NO3S2Si |
分子量 |
359.6 g/mol |
IUPAC名 |
(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3 |
InChIキー |
VLMJAIFGXGNLHR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)



![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

